Cas no 1565619-58-0 (2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid)

2-(Prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both an acrylamide and a carboxylic acid moiety. The isoindole core provides a rigid scaffold, enhancing structural stability in derived compounds. This compound is useful in pharmaceutical and materials chemistry, where it serves as a precursor for functionalized heterocycles and polymerizable monomers. Its acrylamide group enables participation in radical polymerization, while the carboxylic acid allows for further derivatization via esterification or amidation. The product’s well-defined structure and reactivity make it suitable for applications requiring precise molecular design.
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid structure
1565619-58-0 structure
Product name:2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
CAS No:1565619-58-0
MF:C12H11NO3
Molecular Weight:217.220643281937
CID:6064089
PubChem ID:103997228

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
    • EN300-1054035
    • 1565619-58-0
    • インチ: 1S/C12H11NO3/c1-2-11(14)13-6-9-4-3-8(12(15)16)5-10(9)7-13/h2-5H,1,6-7H2,(H,15,16)
    • InChIKey: AWCAPRLPBQIIOT-UHFFFAOYSA-N
    • SMILES: O=C(C=C)N1CC2C=CC(C(=O)O)=CC=2C1

計算された属性

  • 精确分子量: 217.07389321g/mol
  • 同位素质量: 217.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 57.6Ų

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1054035-1g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0 95%
1g
$842.0 2023-10-28
Enamine
EN300-1054035-5.0g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0
5g
$2981.0 2023-06-10
Enamine
EN300-1054035-0.25g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0 95%
0.25g
$774.0 2023-10-28
Enamine
EN300-1054035-1.0g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0
1g
$1029.0 2023-06-10
Enamine
EN300-1054035-10g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0 95%
10g
$3622.0 2023-10-28
Enamine
EN300-1054035-5g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0 95%
5g
$2443.0 2023-10-28
Enamine
EN300-1054035-2.5g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0 95%
2.5g
$1650.0 2023-10-28
Enamine
EN300-1054035-0.05g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0 95%
0.05g
$707.0 2023-10-28
Enamine
EN300-1054035-0.1g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0 95%
0.1g
$741.0 2023-10-28
Enamine
EN300-1054035-0.5g
2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
1565619-58-0 95%
0.5g
$809.0 2023-10-28

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid 関連文献

2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acidに関する追加情報

2-(Prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic Acid

2-(Prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound with the CAS number 1565619-58-0, and it belongs to the class of organic compounds known as isoindoles. This compound is characterized by its unique structure, which includes an isoindole ring system, a propenoyl group, and a carboxylic acid functional group. The isoindole moiety is a bicyclic structure consisting of a benzene ring fused with a pyrrole-like ring, while the propenoyl group introduces an α,β-unsaturated carbonyl system into the molecule. The carboxylic acid group adds to the compound's reactivity and potential for further functionalization.

The synthesis of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted precursors under specific conditions to form the isoindole core. The introduction of the propenoyl group often requires conjugate addition or Michael addition reactions, which are well-established methods in organic synthesis. The carboxylic acid functionality can be introduced either during the synthesis or through post-synthesis modifications, such as hydrolysis or oxidation reactions.

Recent studies have highlighted the potential of isoindoles in various fields, including drug discovery and materials science. For instance, isoindoles have been explored as building blocks for constructing bioactive molecules due to their structural diversity and potential for modulating biological targets. The presence of the α,β-unsaturated carbonyl system in 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid makes it particularly interesting for applications involving conjugate addition chemistry. This functionality allows for further derivatization, enabling the creation of libraries of compounds with diverse structures and properties.

In terms of physical properties, 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid exhibits typical characteristics of organic compounds with aromatic systems and conjugated double bonds. Its melting point and solubility are influenced by the balance between hydrophobic aromatic regions and hydrophilic functional groups like the carboxylic acid. Recent advancements in computational chemistry have enabled precise modeling of such compounds' physical properties, aiding in their optimization for specific applications.

The biological activity of 2-(prop-2-enoyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has been a subject of recent research interest. Studies have shown that isoindoles can interact with various biological targets, including enzymes and receptors, making them promising candidates for drug development. The carboxylic acid group in this compound may facilitate interactions with proteins through hydrogen bonding or other non-covalent interactions. Additionally, the α,β-unsaturated carbonyl system can participate in redox reactions or serve as a site for bioisosteric replacements in medicinal chemistry.

From a materials science perspective, isoindoles like 2-(prop-2-enoyl)-2,3-dihydro-1H-isoin

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